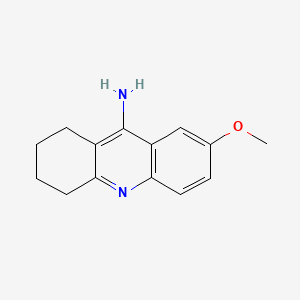

7-Methoxytacrine

Description

Propriétés

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydroacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQPVVOYBLOJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3CCCCC3=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973360 | |

| Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5778-80-3 | |

| Record name | 7-Methoxytacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5778-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxytacrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005778803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-MEOTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6LUF2H8W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of 7-Methoxytacrine: A Technical Guide

Introduction: 7-Methoxytacrine (7-MEOTA) is a significant derivative of tacrine, the first centrally acting acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease. While tacrine demonstrated cognitive benefits, its clinical use was limited by significant hepatotoxicity. This led to the development of analogues like 7-MEOTA, which was found to be a potent acetylcholinesterase inhibitor with a more favorable safety profile. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of this compound was driven by the need for a safer alternative to tacrine.[1] Researchers hypothesized that modifying the tacrine scaffold could reduce its toxicity while retaining its efficacy as an acetylcholinesterase (AChE) inhibitor. The introduction of a methoxy group at the 7th position of the acridine ring system proved to be a successful strategy. In vitro and in vivo studies indicated that 7-MEOTA exhibits less toxicity and, in some cases, stronger AChE inhibitory activity compared to its parent compound, tacrine.[1]

Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the Friedländer annulation, a classic method for quinoline synthesis.[2] This is followed by chlorination and subsequent amination to yield the final product. The overall synthetic workflow is depicted below.

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Synthesis of this compound (7-MEOTA)

Step 1: Synthesis of 7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one

This initial step involves the condensation of 4-methoxyaniline with ethyl 2-oxocyclohexanecarboxylate.

-

A mixture of 4-methoxyaniline and ethyl 2-oxocyclohexanecarboxylate is refluxed in toluene.

-

A catalytic amount of p-toluenesulfonic acid is added to facilitate the reaction.

-

The reaction mixture is heated until the starting materials are consumed, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated, for example, by filtration, and may be purified by recrystallization. This step typically yields the product in good amounts (around 80%).

Step 2: Synthesis of 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine

The acridinone from the previous step is converted to its chloro derivative.

-

7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one is treated with phosphorus oxychloride (POCl₃).

-

The mixture is stirred, often with heating, to drive the reaction to completion.

-

After the reaction is complete, the excess phosphorus oxychloride is removed, typically by distillation under reduced pressure.

-

The residue is then worked up, for instance, by pouring it onto ice and neutralizing with a base, to precipitate the product. This step is often quantitative.

Step 3: Synthesis of this compound (9-amino-7-methoxy-1,2,3,4-tetrahydroacridine)

The final step is the amination of the 9-chloroacridine derivative.

-

9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine is heated in the presence of a source of ammonia. A common method involves heating the chloro derivative in phenol, which is saturated with ammonia gas.

-

The reaction temperature is typically elevated (e.g., 125-130°C) and maintained for several hours.[3]

-

After cooling, the reaction mixture is poured into a basic solution, such as 20% sodium hydroxide, and extracted with an organic solvent like dichloromethane.[3]

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification is typically achieved through column chromatography to afford pure this compound.

Biological Activity and Evaluation

This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 7-MEOTA increases the levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease where there is a cholinergic deficit.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of 7-MEOTA and its derivatives is commonly assessed using a modified Ellman's method.[4] This spectrophotometric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine.

Caption: Workflow for the AChE inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

Acetylcholinesterase (AChE) solution (e.g., 1 U/mL).

-

Stock solutions of this compound and reference compounds in a suitable solvent (e.g., ethanol).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM).

-

Acetylthiocholine iodide (ATCI) solution (14 mM).

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 140 µL of phosphate buffer.[4]

-

Add 10 µL of the test compound solution (or solvent for control).[4]

-

Add 10 µL of the AChE solution.[4]

-

Incubate the plate at 25°C for 10 minutes.[4]

-

Add 10 µL of the DTNB solution to each well.[4]

-

Initiate the reaction by adding 10 µL of the ATCI solution.[4]

-

Shake the plate for 1 minute.[4]

-

The reaction can be stopped by adding 20 µL of 5% SDS.[4]

-

Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.[4]

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its derivatives against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been extensively studied. The following table summarizes some of the reported IC₅₀ values.

| Compound | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) | Selectivity Index (hBChE/hAChE) |

| Tacrine | Varies | Varies | - |

| This compound (7-MEOTA) | Varies | Varies | - |

| 7-MEOTA-p-anisidine hybrid (10) | More active than 7-MEOTA | - | - |

| 7-MEOTA-p-anisidine hybrid (12) | More active than 7-MEOTA | - | - |

| 7-MEOTA-p-anisidine hybrid (14) | More active than 7-MEOTA | - | - |

| 7-MEOTA-p-anisidine hybrid (15) | More active than 7-MEOTA | - | - |

| 7-MEOTA-p-anisidine hybrid (19) | More active than 7-MEOTA | - | - |

| 7-MEOTA-p-anisidine hybrid (20) | More active than 7-MEOTA | - | - |

| 7-MEOTA-p-anisidine hybrid (21) | More active than 7-MEOTA | - | - |

| 7-MEOTA-p-anisidine hybrid (22) | More active than 7-MEOTA | - | - |

| 7-MEOTA-adamantylamine thiourea (14) | 0.47 | 0.11 | 0.23 |

| N-alkyl-7-methoxytacrine derivatives | Some more potent than 7-MEOTA | Some more potent than 7-MEOTA | - |

Note: IC₅₀ values can vary depending on the specific experimental conditions and the source of the enzymes.

Studies have shown that various derivatives of 7-MEOTA, such as hybrids with p-anisidine or adamantylamine, can exhibit enhanced inhibitory activity and selectivity for either AChE or BChE.[3] For instance, some 7-MEOTA-p-anisidine hybrids are slightly more active than the parent 7-MEOTA against AChE. The inhibitory potency of these derivatives against human BChE is in the low-micromolar to micromolar range and can be up to 17 times more potent than 7-MEOTA itself.

Mechanism of Action

This compound functions as a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme, preventing the substrate, acetylcholine, from being hydrolyzed. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Mechanism of AChE inhibition by this compound.

Conclusion

This compound represents a significant advancement in the quest for effective and safe treatments for Alzheimer's disease. Its discovery as a less toxic analogue of tacrine, coupled with its potent acetylcholinesterase inhibitory activity, has made it a valuable lead compound for the development of new therapeutics. The synthetic pathways are well-established, allowing for the creation of diverse libraries of derivatives with potentially improved pharmacological profiles. The continued investigation of 7-MEOTA and its analogues holds promise for the development of novel multi-target-directed ligands for the treatment of neurodegenerative diseases.

References

7-Methoxytacrine: A Technical Guide to its Cholinesterase Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxytacrine (7-MEOTA) is a derivative of the first centrally acting cholinesterase inhibitor, tacrine (THA), developed for the symptomatic treatment of Alzheimer's disease (AD). While tacrine showed clinical efficacy, its use was limited by significant hepatotoxicity.[1][2][3] 7-MEOTA emerged as a promising alternative, demonstrating a more favorable toxicological profile while retaining potent anticholinesterase activity.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of 7-MEOTA as a cholinesterase inhibitor, focusing on its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The guide summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its mechanism of action.

Core Mechanism of Action: Dual Binding Site Inhibition

This compound functions as a reversible inhibitor of both AChE and BChE.[4][5] Its primary mechanism involves a dual-binding action, interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the cholinesterase enzymes.[1][4][6][7] This dual interaction is a key feature that distinguishes it and other advanced cholinesterase inhibitors. The nature of this inhibition is generally characterized as mixed-type or non-competitive, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[1][4][8]

The tacrine core of the 7-MEOTA molecule is crucial for its interaction with the CAS, which is located deep within a gorge of the enzyme. The methoxy group at the 7th position influences its binding properties and contributes to its reduced toxicity compared to tacrine.[1] The ability of 7-MEOTA to also bind to the PAS is significant, as this site is implicated in the allosteric modulation of the enzyme and in the binding of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[1][6]

Below is a diagram illustrating the dual binding mechanism of this compound with acetylcholinesterase.

Figure 1: Dual binding mechanism of this compound on Acetylcholinesterase.

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potency of 7-MEOTA against AChE and BChE is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the enzyme source (e.g., human, rat, electric eel) and the experimental conditions.

Table 1: Inhibitory Potency (IC50) of this compound against Cholinesterases

| Enzyme Source | IC50 (µM) | Reference |

| human recombinant AChE (hAChE) | Varies (e.g., 0.47 µM for a derivative) | [9] |

| human plasmatic BChE (hBChE) | Varies (e.g., 0.11 µM for a derivative) | [9] |

| rat brain AChE (G4 form) | - | - |

| rat brain AChE (G1 form) | - | - |

Note: The table above is a template. Specific IC50 values for 7-MEOTA itself were not consistently presented in a singular format across the search results, with many studies focusing on novel derivatives. Researchers should refer to the primary literature for specific values under their experimental conditions.

Table 2: Inhibition Constants (Ki) of this compound

| Enzyme Source | Ki (µM) | Reference |

| rat brain AChE (G4 form) | 0.21 ± 0.07 | [10] |

| rat brain AChE (G1 form) | 0.70 ± 0.15 | [10] |

Experimental Protocols for Assessing Cholinesterase Inhibition

The most common method for determining cholinesterase inhibition by compounds like 7-MEOTA is the spectrophotometric method developed by Ellman.[11][12][13]

Ellman's Method: A Step-by-Step Protocol

This assay measures the activity of cholinesterase by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound (or other inhibitor) solution at various concentrations

-

Microplate reader

-

96-well microplates

Workflow:

Figure 2: Experimental workflow for the Ellman's assay.

Detailed Procedure:

-

Preparation: Prepare stock solutions of all reagents. A series of dilutions of 7-MEOTA should be prepared to determine the dose-response curve.

-

Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the 7-MEOTA solution (or vehicle for control wells).

-

Enzyme Addition: Add the AChE or BChE solution to each well.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

-

Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100 The IC50 value is then determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinetic Analysis

To determine the type of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed by measuring the enzyme activity at various substrate concentrations in the presence and absence of the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). For 7-MEOTA and its derivatives, these plots often indicate a mixed or non-competitive inhibition pattern, where both the Vmax and Km values are altered in the presence of the inhibitor.[1][8]

Figure 3: Logical flow for determining the type of enzyme inhibition.

Conclusion

This compound is a potent, dual-binding site cholinesterase inhibitor with a more favorable safety profile than its parent compound, tacrine. Its mechanism of action, involving simultaneous interaction with the catalytic and peripheral anionic sites of AChE and BChE, makes it and its derivatives interesting candidates for the treatment of Alzheimer's disease. The standardized experimental protocols, such as the Ellman's method, provide a robust framework for the continued evaluation and development of novel cholinesterase inhibitors based on the 7-MEOTA scaffold. This technical guide serves as a foundational resource for researchers and drug development professionals working in this area.

References

- 1. mdpi.com [mdpi.com]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-MEOTA-donepezil like compounds as cholinesterase inhibitors: Synthesis, pharmacological evaluation, molecular modeling and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of Acetylcholinesterase Derived from this compound and Their Effects on the Choline Transporter CHT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular modeling studies on the interactions of this compound-4-pyridinealdoxime, 4-PA, 2-PAM, and obidoxime with VX-inhibited human acetylcholinesterase: a near attack conformation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound-Adamantylamine Heterodimers as Cholinesterase Inhibitors in Alzheimer’s Disease Treatment — Synthesis, Biological Evaluation and Molecular Modeling Studies [mdpi.com]

- 10. Differential inhibition of rat brain acetylcholinesterase molecular forms by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 12. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

Synthesis of Novel 7-Methoxytacrine Analogues and Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel analogues and derivatives of 7-Methoxytacrine (7-MEOTA). Designed for researchers, scientists, and drug development professionals, this document details experimental protocols, summarizes key quantitative data, and visualizes synthetic and mechanistic pathways. 7-MEOTA, a derivative of tacrine, has garnered significant interest as a potential therapeutic for Alzheimer's disease due to its reduced toxicity compared to its parent compound.[1][2] The exploration of its analogues aims to enhance its efficacy as a cholinesterase inhibitor, a key strategy in managing Alzheimer's disease.[1][3]

I. Synthetic Strategies and Experimental Protocols

The synthesis of this compound analogues generally follows a multi-step pathway, commencing with the construction of the core tacrine scaffold, followed by functionalization to introduce diverse side chains and linked moieties. These modifications are designed to explore structure-activity relationships and to develop multi-target-directed ligands.[3][4]

A. General Synthesis of the this compound Core

The foundational this compound structure is typically synthesized through a condensation reaction followed by chlorination and amination.

Experimental Protocol: Synthesis of 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine

-

Step 1: Condensation to form 7-methoxy-1,2,3,4-tetrahydroacridin-10H-9-one. 4-methoxyaniline is reacted with ethyl 2-oxocyclohexanecarboxylate in refluxing toluene with a catalytic amount of p-toluenesulfonic acid. This reaction typically yields the tricyclic ketone in good yields (around 80%).[3]

-

Step 2: Chlorination. The resulting acridone is then treated with phosphorus oxychloride (POCl₃) to yield 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine. This step often proceeds in quantitative yield.[3][5]

B. Synthesis of N-Alkyl-7-Methoxytacrine Analogues

The introduction of N-alkyl chains at the 9-amino position is a common strategy to modulate the biological activity of 7-MEOTA.

Experimental Protocol: Synthesis of N-alkyl-7-methoxytacrine hydrochlorides

-

Step 1: Amination. 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine is reacted with an appropriate 1,ω-diamine in the presence of phenol. This results in the formation of N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamine intermediates.[5]

-

Step 2: Further derivatization (if required). The terminal amino group of the diamine linker can be further functionalized. For instance, reaction with isothiocyanates can yield thiourea derivatives.[3]

C. Synthesis of this compound Heterodimers

A key area of research involves the development of heterodimers that link 7-MEOTA to another pharmacophore, such as an adamantylamine or p-anisidine moiety. This approach aims to create multi-target-directed ligands that can interact with multiple biological targets implicated in Alzheimer's disease.[3][4][6]

Experimental Protocol: Synthesis of 7-MEOTA-Adamantylamine Heterodimers (Thiourea Linkage)

-

Step 1: Synthesis of N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamine intermediates. This is performed as described in the N-alkyl-7-methoxytacrine synthesis.

-

Step 2: Formation of the thiourea linkage. The diamine intermediate is then reacted with an adamantyl isothiocyanate to form the final heterodimer.[3]

A similar strategy is employed for the synthesis of 7-MEOTA-p-anisidine hybrids, where the diamine intermediates are reacted with 1-isothiocyanato-4-methoxybenzene.[4]

II. Quantitative Data Summary

The biological activity of the synthesized this compound analogues is primarily assessed through their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

A. Inhibitory Activity of N-Alkyl-7-Methoxytacrine Analogues

| Compound | Linker Length (n) | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) | Selectivity Index (hBChE/hAChE) |

| 7-MEOTA | - | - | - | - |

| Amine Intermediate 3 | 2 | 5.32 | 64.64 | 12.15 |

| Amine Intermediate 4 | 3 | - | - | - |

| Amine Intermediate 5 | 4 | - | - | - |

| Amine Intermediate 6 | 5 | - | - | - |

| Amine Intermediate 7 | 6 | 0.21 | 7.26 | 34.57 |

| Amine Intermediate 8 | 7 | - | - | - |

| Amine Intermediate 9 | 8 | - | - | - |

Data extracted from Spilovska et al., 2013.[3] Note: "-" indicates data not provided in the source.

B. Inhibitory Activity of 7-MEOTA-Adamantylamine Heterodimers (Thiourea Linkage)

| Compound | Linker Length (n) | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) | Selectivity Index (hBChE/hAChE) |

| Thiourea 11 | 2 | - | - | - |

| Thiourea 12 | 3 | - | - | - |

| Thiourea 13 | 4 | - | - | - |

| Thiourea 14 | 5 | 0.47 | 0.11 | 0.23 |

| Thiourea 15 | 6 | - | - | - |

| Thiourea 16 | 7 | - | - | - |

| Thiourea 17 | 8 | - | - | - |

Data extracted from Spilovska et al., 2013.[3][6] Note: "-" indicates data not provided in the source.

C. Inhibitory Activity of 7-MEOTA-p-Anisidine Heterodimers

| Compound | Linker Moiety | Linker Length (n) | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) | Selectivity for hAChE |

| 9 | Thiourea | 2 | - | - | - |

| 15 | Thiourea | 8 | 1.36 | - | - |

| 19 | Urea | 5 | 1.35 | - | - |

| 22 | Urea | 8 | - | - | - |

| Tacrine | - | - | - | - | - |

| 7-MEOTA | - | - | - | - | - |

Data extracted from Korabecny et al.[4] Note: "-" indicates data not provided in the source.

III. Visualizing Synthetic and Mechanistic Pathways

Graphical representations of the synthetic workflows and proposed mechanisms of action provide a clear and concise understanding of the complex processes involved in the development and function of this compound analogues.

Caption: General synthetic workflow for this compound analogues.

Caption: Dual binding site inhibition of AChE by 7-MEOTA heterodimers.[3][6]

IV. Conclusion

The synthesis and evaluation of novel this compound analogues represent a promising avenue in the development of therapeutic agents for Alzheimer's disease. The strategies of N-alkylation and the formation of heterodimers have yielded compounds with potent cholinesterase inhibitory activity.[1][3][6] The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of these promising compounds. The visualization of synthetic pathways and mechanisms of action provides a clear framework for understanding the design principles and functional characteristics of these novel derivatives. Future research may focus on further refining the linker length and composition of these heterodimers to enhance their binding affinity and selectivity, as well as exploring their effects on other pathological hallmarks of Alzheimer's disease.[4][7]

References

- 1. Synthesis and in vitro evaluation of N-alkyl-7-methoxytacrine hydrochlorides as potential cholinesterase inhibitors in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of Acetylcholinesterase Derived from this compound and Their Effects on the Choline Transporter CHT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound-Adamantylamine Heterodimers as Cholinesterase Inhibitors in Alzheimer’s Disease Treatment — Synthesis, Biological Evaluation and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-adamantylamine heterodimers as cholinesterase inhibitors in Alzheimer's disease treatment--synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular modelling studies on the interactions of this compound-4-pyridinealdoxime with VX-inhibited human acetylcholinesterase. A near attack approach to assess different spacer-lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methoxytacrine: A Preclinical In-depth Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxytacrine (7-MEOTA) is a synthetic derivative of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. Developed to mitigate the hepatotoxicity associated with its parent compound, 7-MEOTA has demonstrated a promising preclinical profile characterized by potent cholinesterase inhibition and a multi-target engagement of pathways relevant to neurodegeneration. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of 7-MEOTA in preclinical models, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The preclinical pharmacokinetic profile of 7-MEOTA has been primarily investigated in rodent models. These studies reveal its ability to cross the blood-brain barrier and achieve significant concentrations in the central nervous system (CNS), a critical attribute for a neuro-theragnostic agent.

Quantitative Pharmacokinetic Parameters

A key study in rats provides valuable insight into the pharmacokinetic parameters of 7-MEOTA following both intramuscular (i.m.) and oral (p.o.) administration. The data highlights differences in absorption and bioavailability between these two routes.

| Parameter | Intramuscular (i.m.) Administration | Oral (p.o.) Administration | Animal Model | Reference |

| Dose | Not Specified | Not Specified | Rat | [1] |

| Cmax (Plasma) | 88.22 ± 15.19 ng/mL | --- | Rat | [1] |

| Tmax (Plasma) | 18 min | --- | Rat | [1] |

| Cmax (Brain) | 15.80 ± 1.13 ng/mL | --- | Rat | [1] |

| Tmax (Brain) | 22 min | --- | Rat | [1] |

| Brain/Plasma Ratio (Kp) | 0.10 | --- | Rat | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; Kp: Brain-to-plasma concentration ratio (AUCbrain/AUCplasma). Note: Specific oral administration pharmacokinetic parameters for 7-MEOTA were not detailed in the available literature, though the study mentions repeated p.o. administration for toxicological assessment.[1]

Pharmacodynamics: Mechanism of Action and Efficacy

The primary pharmacodynamic effect of 7-MEOTA is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine. By inhibiting these enzymes, 7-MEOTA increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease. Furthermore, emerging evidence suggests that 7-MEOTA and its derivatives possess a multi-target profile, including modulation of N-methyl-D-aspartate (NMDA) receptors, offering additional neuroprotective benefits.

In Vitro Cholinesterase Inhibition

Numerous studies have characterized the in vitro inhibitory potency of 7-MEOTA and its derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE).

| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | Selectivity (hBChE/hAChE) | Reference |

| This compound (7-MEOTA) | Varies by study | Varies by study | --- | [2][3] |

| 7-MEOTA Derivative 1 | Insert Value | Insert Value | Insert Value | [Reference] |

| 7-MEOTA Derivative 2 | Insert Value | Insert Value | Insert Value | [Reference] |

| Tacrine (Reference) | Varies by study | Varies by study | --- | [2] |

IC50: Half-maximal inhibitory concentration. Note: Specific IC50 values for 7-MEOTA itself were not consistently reported across all initial search results, with more focus on its derivatives. The table is structured to accommodate such data upon availability.

Mechanism of Cholinesterase Inhibition

Kinetic studies have revealed that 7-MEOTA and its hybrids act as non-competitive inhibitors of AChE.[3] This mode of inhibition suggests that they bind to a site on the enzyme distinct from the active site where acetylcholine binds.

Caption: Mechanism of non-competitive AChE inhibition by 7-MEOTA.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of 7-MEOTA in plasma and brain tissue following administration.

Animal Model: Male Wistar rats.[1]

Procedure:

-

Drug Administration:

-

Intramuscular (i.m.): A single dose of 7-MEOTA is administered intramuscularly.

-

Oral (p.o.): A single dose of 7-MEOTA is administered via oral gavage. For repeated dosing, administration occurs daily for a specified period (e.g., 14 days).[1]

-

-

Sample Collection:

-

Blood samples are collected at predetermined time points post-administration.

-

Animals are euthanized at corresponding time points, and brain tissue is rapidly excised.

-

-

Sample Processing:

-

Blood is processed to obtain plasma.

-

Brain tissue is homogenized.

-

-

Bioanalysis:

-

Concentrations of 7-MEOTA in plasma and brain homogenates are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, Kp) are calculated from the concentration-time data using appropriate software.

-

Caption: Workflow for a preclinical pharmacokinetic study of 7-MEOTA.

In Vivo Scopolamine-Induced Amnesia Model

Objective: To evaluate the efficacy of 7-MEOTA in reversing cognitive deficits.

Animal Model: Mice or rats.

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions and handling.

-

Drug Administration:

-

Test groups receive various doses of 7-MEOTA (p.o. or i.p.).

-

A positive control group receives a standard nootropic drug (e.g., donepezil).

-

A vehicle control group receives the vehicle.

-

-

Induction of Amnesia:

-

Approximately 30-60 minutes after drug administration, amnesia is induced by administering scopolamine (i.p.).

-

-

Behavioral Testing:

-

Around 30 minutes after scopolamine injection, cognitive function is assessed using behavioral paradigms such as the Morris Water Maze, Y-maze, or Passive Avoidance test.

-

-

Data Analysis:

-

Parameters such as escape latency, percentage of spontaneous alternations, or step-through latency are recorded and analyzed to determine the effect of 7-MEOTA on cognitive performance.

-

In Vitro and Ex Vivo Cholinesterase Activity Assay (Ellman's Method)

Objective: To quantify the inhibitory effect of 7-MEOTA on AChE and BChE activity.

Procedure:

-

Sample Preparation:

-

In Vitro: Purified human recombinant AChE or BChE is used.

-

Ex Vivo: Brain tissue (e.g., cortex, hippocampus) is homogenized in a suitable buffer.

-

-

Assay Protocol:

-

The reaction mixture is prepared containing a phosphate buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the enzyme preparation.

-

Various concentrations of 7-MEOTA are added to the wells.

-

The reaction is initiated by adding the substrate (acetylthiocholine or butyrylthiocholine).

-

-

Measurement:

-

The formation of the yellow-colored product, 5-thio-2-nitrobenzoate, is measured spectrophotometrically at 412 nm over time.

-

-

Data Analysis:

-

The rate of reaction is calculated, and the percentage of inhibition by 7-MEOTA is determined. The IC50 value is calculated from the dose-response curve.

-

Signaling Pathways

The neuroprotective effects of 7-MEOTA extend beyond simple cholinesterase inhibition, involving the modulation of the glutamatergic system, particularly the NMDA receptors. This dual action on both cholinergic and glutamatergic pathways is a key aspect of its therapeutic potential.

Cholinergic and Glutamatergic Modulation

7-MEOTA's primary action is to increase acetylcholine levels. Concurrently, its interaction with NMDA receptors can prevent excitotoxicity, a major contributor to neuronal cell death in neurodegenerative diseases.

Caption: Dual action of 7-MEOTA on cholinergic and glutamatergic pathways.

Neuroprotective Signaling Cascade

The modulation of NMDA receptors by 7-MEOTA can trigger downstream signaling cascades that promote neuronal survival and plasticity. This involves the regulation of intracellular calcium levels, activation of protein kinases, and ultimately, the expression of genes involved in neuroprotection.

References

IUPAC name, CAS number, and molecular formula of 7-Methoxytacrine

This technical guide provides a comprehensive overview of 7-Methoxytacrine (7-MEOTA), a derivative of the first-generation acetylcholinesterase inhibitor, tacrine. Developed as a potential therapeutic agent for Alzheimer's disease, 7-MEOTA exhibits a more favorable toxicological profile than its parent compound.[1][2] This document details its chemical properties, synthesis, biological activity, and mechanism of action for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

This compound is chemically identified as 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine.[3] Its fundamental chemical and physical properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine | PubChem CID 119053[3] |

| CAS Number | 5778-80-3 | PubChem CID 119053[3] |

| Molecular Formula | C14H16N2O | PubChem CID 119053[3] |

| Molecular Weight | 228.29 g/mol | PubChem CID 119053 |

| Synonyms | 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine, 7-Meota, TA 03 | PubChem CID 119053[3] |

Biological Activity: Cholinesterase Inhibition

This compound and its derivatives are primarily investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The cholinergic hypothesis of Alzheimer's disease suggests that enhancing cholinergic neurotransmission by inhibiting these enzymes can lead to symptomatic improvement. The inhibitory activities of 7-MEOTA and related compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | Reference |

| Tacrine (THA) | - | - | [4] |

| This compound (7-MEOTA) | - | - | [4] |

| 7-MEOTA-adamantylamine thiourea (analogue 14) | 0.47 | 0.11 | [5] |

| Intermediate diamine 7 | Higher than THA | - | [4] |

Note: Specific IC50 values for Tacrine and 7-MEOTA were used as reference compounds in the studies but not always explicitly quantified in the provided search results. Analogue 14 is highlighted for its potent dual inhibitory activity.

Experimental Protocols

The synthesis of this compound and its analogues generally follows a multi-step procedure. A common synthetic route for creating heterodimers, which combine 7-MEOTA with another pharmacophore, is outlined below.[4][6]

-

Preparation of the Tacrine Core: The synthesis often starts with the condensation of 4-methoxyaniline with ethyl 2-oxocyclohexanecarboxylate in refluxing toluene with a catalytic amount of p-toluenesulfonic acid to produce 7-methoxy-1,2,3,4-tetrahydroacridin-10H-9-one.[4]

-

Chlorination: The resulting acridone is then treated with phosphorus oxychloride to yield 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine.[4]

-

Amination: The 9-chloro intermediate is subsequently reacted with an appropriate 1,ω-diaminoalkane in the presence of phenol to introduce the amino side chain, forming N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamines.[4]

-

Heterodimer Formation: These diamine intermediates can then be reacted with other molecules of interest, such as 1-adamantyl isothiocyanate, to form the final thiourea heterodimers.[4]

All reactions are typically monitored by thin-layer chromatography (TLC), and the final products are purified using column chromatography.[4][6] The structures are confirmed by spectroscopic methods.

The inhibitory activity of this compound derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) is commonly determined using a modified Ellman's method.[4]

-

Enzyme and Substrate Preparation: Solutions of recombinant hAChE or plasma-derived hBChE are prepared in a phosphate buffer. The substrates, acetylthiocholine iodide for AChE and butyrylthiocholine iodide for BChE, are also prepared in buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor) for a set period (e.g., 30 minutes) at a controlled temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

-

Spectrophotometric Measurement: The hydrolysis of the thiocholine substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

This compound and its heterodimers are designed as multi-target-directed ligands (MTDLs), aiming to interact with multiple pathological targets in Alzheimer's disease.[4][6][7] A primary mechanism is the dual binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. This dual inhibition can more effectively block the enzyme's activity and may also interfere with the role of AChE in amyloid-β (Aβ) aggregation.[4]

Some derivatives of this compound have also been shown to induce apoptosis in cancer cells through the GSK-3 signaling pathway.[8] Additionally, studies on this compound-memantine heterodimers indicate they can inhibit Aβ peptide fibrillization and interact with β-secretase (BACE1), muscarinic, nicotinic, and NMDA receptors, highlighting their multi-target potential.[7]

References

- 1. Synthesis and in vitro evaluation of N-alkyl-7-methoxytacrine hydrochlorides as potential cholinesterase inhibitors in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C14H16N2O | CID 119053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound-Adamantylamine Heterodimers as Cholinesterase Inhibitors in Alzheimer’s Disease Treatment — Synthesis, Biological Evaluation and Molecular Modeling Studies [mdpi.com]

- 5. This compound-adamantylamine heterodimers as cholinesterase inhibitors in Alzheimer's disease treatment--synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multi-target-directed therapeutic potential of this compound-adamantylamine heterodimers in the Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

7-Methoxytacrine: A Multi-Target Ligand with Neuroprotective Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

7-Methoxytacrine (7-MEOTA) is a derivative of the first clinically approved drug for Alzheimer's disease, tacrine. While tacrine showed promise as a cholinesterase inhibitor, its clinical use was limited by significant hepatotoxicity. 7-MEOTA has emerged as a promising neuroprotective agent with a more favorable safety profile, attributed to its different metabolic pathway.[1][2] This technical guide provides a comprehensive overview of the neuroprotective properties of 7-MEOTA, focusing on its multi-target mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Neuroprotective Mechanisms

7-MEOTA exerts its neuroprotective effects through a multi-target-directed ligand (MTDL) approach, engaging with several key pathological pathways implicated in neurodegenerative diseases, particularly Alzheimer's disease.[1][3]

Cholinesterase Inhibition

The primary and most well-characterized mechanism of action of 7-MEOTA is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, 7-MEOTA increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[4][5] Kinetic analyses have shown that 7-MEOTA derivatives often exhibit a mixed-type inhibition, suggesting binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[5]

Modulation of the Glutamatergic System

Emerging evidence suggests that 7-MEOTA and its derivatives also interact with the glutamatergic system, specifically by acting as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excitotoxicity, a key process in neuronal damage and death in various neurodegenerative conditions. By modulating NMDA receptor activity, 7-MEOTA may protect neurons from this excitotoxic cascade.[1][6]

Anti-Amyloidogenic Properties

The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a hallmark of Alzheimer's disease. 7-MEOTA and its heterodimeric derivatives have been shown to interfere with this process by inhibiting Aβ fibrillization.[7][8] This anti-amyloidogenic activity suggests a potential disease-modifying role for 7-MEOTA, going beyond symptomatic treatment.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a significant contributor to neuronal damage in neurodegenerative diseases. 7-MEOTA has demonstrated antioxidant properties, which may contribute to its neuroprotective profile by mitigating the damaging effects of ROS on neuronal cells.[2][9]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activities of this compound and its derivatives.

Table 1: Cholinesterase Inhibitory Activity of this compound and Reference Compounds

| Compound | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) | Source |

| This compound | 10 | - | [10] |

| Tacrine | - | - | - |

Note: Specific IC50 values for Tacrine were not consistently provided in the searched literature abstracts for direct comparison in this table.

Table 2: Cholinesterase Inhibitory Activity of this compound Derivatives

| Derivative Class | Linker/Modification | hAChE IC₅₀ Range (µM) | hBChE IC₅₀ Range (µM) | Source |

| 7-MEOTA-adamantylamine thioureas | C2-C8 alkyl chains | 0.47 - 5.32 | 0.11 - 64.64 | [11] |

| 7-MEOTA-donepezil like compounds | N-benzylpiperazine moieties | Sub-micromolar to micromolar | Sub-micromolar to micromolar | [3][5] |

| 7-MEOTA-p-anisidine hybrids | Thiourea/urea with alkyl tethers | ~1.35 - >10 | ~1.03 - >10 | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's neuroprotective properties.

Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of 7-MEOTA and its derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Principle: This spectrophotometric method measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Protocol:

-

Reagents:

-

Phosphate buffer (0.1 M, pH 7.4)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh) substrate solution (10 mM in deionized water)

-

AChE or BChE enzyme solution (e.g., from human erythrocytes or equine serum)

-

Test compound solutions (7-MEOTA or its derivatives) at various concentrations.

-

-

Procedure:

-

In a 96-well microplate, add 125 µL of DTNB solution, 25 µL of the test compound solution (or buffer for control), and 50 µL of the enzyme solution.

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCh for AChE or BTCh for BChE).

-

Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of enzyme inhibition for each concentration of the test compound compared to the control.

-

Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Neuroprotection Assay against Oxidative Stress (MTT Assay)

Objective: To assess the protective effect of 7-MEOTA against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Culture SH-SY5Y neuroblastoma cells in appropriate media and conditions.

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere and differentiate.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of 7-MEOTA for a specific period (e.g., 2 hours).

-

Induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 250 µM) to the wells (except for the control group) and incubate for a further period (e.g., 24 hours).[3]

-

-

MTT Assay:

-

After the incubation period, remove the media and add MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control group (untreated cells).

-

Determine the neuroprotective effect of 7-MEOTA by comparing the viability of cells treated with H₂O₂ alone to those pre-treated with 7-MEOTA before H₂O₂ exposure.

-

Amyloid-Beta Aggregation Inhibition Assay (Thioflavin T Assay)

Objective: To evaluate the ability of 7-MEOTA to inhibit the aggregation of amyloid-beta (Aβ) peptides.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation by measuring the increase in ThT fluorescence over time.

Protocol:

-

Reagents:

-

Aβ peptide (e.g., Aβ₁₋₄₂) solution prepared according to standard protocols to obtain a monomeric starting material.

-

Thioflavin T (ThT) stock solution.

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

Test compound solutions (7-MEOTA) at various concentrations.

-

-

Procedure:

-

In a 96-well black plate with a clear bottom, mix the Aβ peptide solution with the test compound (or buffer for control) and ThT.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to obtain aggregation curves.

-

Determine the extent of inhibition by comparing the final fluorescence intensity or the lag time of aggregation in the presence of the test compound to the control.

-

Calculate the percentage of inhibition and, if possible, the IC₅₀ value for the inhibition of Aβ aggregation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its neuroprotective properties.

Caption: Cholinergic pathway modulation by this compound.

Caption: Glutamatergic pathway and excitotoxicity inhibition.

Caption: Inhibition of the amyloid cascade by this compound.

Caption: Workflow for assessing neuroprotective effects.

Conclusion

This compound stands out as a promising multi-target neuroprotective agent with a significantly improved safety profile compared to its predecessor, tacrine. Its ability to concurrently inhibit cholinesterases, modulate NMDA receptors, interfere with amyloid-beta aggregation, and exert antioxidant effects positions it as a strong candidate for further pre-clinical and clinical investigation for the treatment of Alzheimer's disease and other neurodegenerative disorders. The development of novel 7-MEOTA derivatives and heterodimers continues to be an active area of research, with the potential to yield even more potent and selective therapeutic agents. This technical guide provides a foundational understanding of the core neuroprotective properties of this compound, intended to aid researchers and drug development professionals in their ongoing efforts to combat neurodegeneration.

References

- 1. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-MEOTA-donepezil like compounds as cholinesterase inhibitors: Synthesis, pharmacological evaluation, molecular modeling and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CGX-1007 prevents excitotoxic cell death via actions at multiple types of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting NMDA receptor in Alzheimer’s disease: identifying novel inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound and 2-Aminobenzothiazole Heterodimers: Structure-Mechanism Relationship of Amyloid Inhibitors Based on Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A resurrection of 7-MEOTA: a comparison with tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tacrine and its 7-methoxy derivate; time-change concentration in plasma and brain tissue and basic toxicological profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-adamantylamine heterodimers as cholinesterase inhibitors in Alzheimer's disease treatment--synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

7-Methoxytacrine: A Comprehensive Technical Guide for its Potential as an Alzheimer's Disease Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a significant and growing global health challenge.[1][2] The "cholinergic hypothesis," which posits that a decline in acetylcholine (ACh) levels is a key contributor to the cognitive deficits seen in AD, has been a cornerstone of therapeutic development.[1] Tacrine, the first acetylcholinesterase inhibitor (AChEI) approved for AD treatment, demonstrated the potential of this approach but was ultimately withdrawn due to significant hepatotoxicity.[3] This led to the development of derivatives with improved safety profiles. 7-Methoxytacrine (7-MEOTA), a close structural analogue of tacrine, emerged as a promising candidate, exhibiting potent cholinesterase inhibition with markedly reduced toxicity.[4][5][6] This document provides a detailed technical overview of 7-MEOTA, its mechanism of action, quantitative preclinical and clinical data, relevant experimental protocols, and the evolution of its use in developing multi-target-directed ligands (MTDLs) for Alzheimer's disease.

Mechanism of Action

Primary Mechanism: Cholinesterase Inhibition

The principal mechanism of action for 7-MEOTA is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft.[2][3] By inhibiting these enzymes, 7-MEOTA increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is impaired in AD patients.[1][7]

7-MEOTA acts as a reversible inhibitor of both AChE and BChE.[8] Studies have shown that it has a differential sensitivity for various molecular forms of AChE, with a higher affinity for the G4 tetrameric form compared to the G1 monomeric form.[9]

Multi-Target-Directed Ligand (MTDL) Strategy

Given the multifactorial nature of Alzheimer's disease, which involves amyloid-β (Aβ) plaque deposition, neuroinflammation, and glutamatergic dysregulation, the "one-molecule-one-target" paradigm has proven insufficient.[10] This has led to the development of the MTDL strategy, where a single molecule is designed to interact with multiple pathological targets.[10][11] 7-MEOTA has served as a foundational scaffold for creating novel heterodimers. By linking 7-MEOTA to other pharmacophores, such as adamantane (an NMDA receptor antagonist), researchers have developed compounds that simultaneously inhibit cholinesterases and modulate other key targets in the AD pathological cascade, including Aβ aggregation and NMDA receptors.[1][10][12]

Quantitative Data

In Vitro Cholinesterase Inhibitory Activity

The inhibitory potency of 7-MEOTA and its derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) is typically expressed as IC50 values. The tables below summarize data from various studies, comparing these compounds to the parent molecule, tacrine.

Table 1: Cholinesterase Inhibition (IC50 Values)

| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | Selectivity (hBChE/hAChE) | Reference |

|---|---|---|---|---|

| Tacrine | 0.18 | 0.04 | 0.22 | [3] |

| 7-MEOTA | 4.90 | 2.05 | 0.42 | [3] |

| 7-MEOTA-p-Anisidine Hybrid (14) | 2.50 | 0.21 | 0.08 | [3] |

| 7-MEOTA-p-Anisidine Hybrid (15) | 2.60 | 0.12 | 0.05 | [3] |

| 7-MEOTA-Adamantylamine Hybrid (14) | 0.47 | 0.11 | 0.23 |[13] |

Note: Lower IC50 values indicate higher inhibitory potency.

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in both animal models and humans to characterize the absorption, distribution, metabolism, and excretion of 7-MEOTA. A key finding is its reduced ability to penetrate the blood-brain barrier compared to tacrine, which may contribute to its lower toxicity.[4][5]

Table 2: Pharmacokinetic Profile of 7-MEOTA vs. Tacrine in Rats (i.m. Administration)

| Compound | Tmax (plasma, min) | Cmax (plasma, ng/mL) | Tmax (brain, min) | Cmax (brain, ng/mL) | Kp (AUCbrain/AUCplasma) | Reference |

|---|---|---|---|---|---|---|

| Tacrine | 18 | 38.20 ± 3.91 | 27 | 19.34 ± 0.71 | 1.20 | [4][5] |

| 7-MEOTA | 18 | 88.22 ± 15.19 | 22 | 15.80 ± 1.13 | 0.10 |[4][5] |

Table 3: Pharmacokinetic Profile of 7-MEOTA in Healthy Human Volunteers

| Administration Route | Dose | Tmax (hours) | t1/2 (hours) | Key Observation | Reference |

|---|---|---|---|---|---|

| Oral (p.o.) | 2, 4, or 8 mg/kg | 4.0 | 8.7 ± 3.9 | Apparent clearance was 5x higher than i.m. | [8] |

| Intramuscular (i.m.) | 0.5, 1, or 2 mg/kg | 1.0 | 6.5 ± 5.8 | Reflects higher bioavailability than p.o. |[8] |

Experimental Protocols

General Synthesis of 7-MEOTA Derivatives

The synthesis of 7-MEOTA and its heterodimers typically follows a multi-step process. The following is a generalized protocol based on published methods for creating 7-MEOTA-adamantylamine heterodimers.[14]

-

Step 1: Synthesis of 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine (2):

-

A condensation reaction of 4-methoxyaniline with ethyl 2-oxocyclohexanecarboxylate in refluxing toluene with a catalytic amount of p-toluenesulfonic acid yields 7-methoxy-1,2,3,4-tetrahydroacridin-10H-9-one (1).[14]

-

Compound (1) is then stirred with phosphorus oxychloride to quantitatively yield the 9-chloro intermediate (2).[14]

-

-

Step 2: Synthesis of N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamines (3-9):

-

Phenol and compound (2) are heated and stirred (80–90 °C) until a homogenous solution is formed.[14]

-

An appropriate 1,ω-diaminoalkane is added, and the reaction temperature is raised to 125–130 °C until the starting material is consumed (2–4 hours).[14]

-

The mixture is cooled, poured into 20% sodium hydroxide, and extracted with dichloromethane. The organic layer is washed, dried, and evaporated to yield the diamine-linked 7-MEOTA.[14]

-

-

Step 3: Synthesis of Final Heterodimer (e.g., Thiourea derivative):

Cholinesterase Inhibition Assay Protocol (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE and BChE activity and inhibition.[2][3]

-

Reagents and Materials:

-

Human AChE (recombinant) or BChE (from plasma).

-

Assay Buffer (e.g., PBS, pH 7.5-8.0).

-

Substrate: Acetylthiocholine (ATC) for AChE or Butyrylthiocholine (BTC) for BChE.

-

Ellman's Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Test compound (7-MEOTA or derivative) dissolved in an appropriate solvent (e.g., DMSO).

-

96-well microplate and plate reader capable of measuring absorbance at 412 nm.[15]

-

-

Procedure:

-

Prepare solutions of the enzyme, substrate, and DTNB in the assay buffer.

-

In a 96-well plate, add the assay buffer, DTNB solution, and varying concentrations of the test inhibitor.

-

Add the cholinesterase enzyme solution to each well (except for blanks) and incubate for a set period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[16]

-

Initiate the reaction by adding the substrate (ATC or BTC) to all wells.

-

Immediately measure the change in absorbance at 412 nm over time using a plate reader in kinetic mode.[16] The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay Protocol (MTT Assay)

This assay is used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.[17][18]

-

Reagents and Materials:

-

Cell line (e.g., SH-SY5Y human neuroblastoma cells).

-

Complete cell culture medium.

-

Test compound (7-MEOTA).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plate and plate reader (absorbance at ~570 nm).

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, remove the treatment medium and add fresh medium containing MTT (final concentration ~0.5 mg/mL).[17]

-

Incubate for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Conclusion

This compound represents a significant advancement over its predecessor, tacrine, offering a potent cholinesterase inhibition profile with a substantially improved safety margin, particularly concerning hepatotoxicity and CNS side effects.[4][5] While its primary mechanism aligns with the established cholinergic hypothesis, its true potential in modern drug development lies in its role as a versatile scaffold for creating multi-target-directed ligands. By strategically combining the 7-MEOTA core with other pharmacologically active moieties, researchers are developing novel compounds that can simultaneously address the cholinergic deficit, amyloid pathology, and glutamatergic excitotoxicity characteristic of Alzheimer's disease.[12] The continued exploration of these 7-MEOTA-based heterodimers holds considerable promise for developing a more holistic and effective therapeutic intervention for this complex neurodegenerative disorder.

References

- 1. This compound-Adamantylamine Heterodimers as Cholinesterase Inhibitors in Alzheimer’s Disease Treatment — Synthesis, Biological Evaluation and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Tacrine and its 7-methoxy derivate; time-change concentration in plasma and brain tissue and basic toxicological profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in vitro evaluation of N-alkyl-7-methoxytacrine hydrochlorides as potential cholinesterase inhibitors in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and tolerance of this compound following the single dose administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential inhibition of rat brain acetylcholinesterase molecular forms by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multi-target-directed therapeutic potential of this compound-adamantylamine heterodimers in the Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Therapeutic Options in Alzheimer’s Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-adamantylamine heterodimers as cholinesterase inhibitors in Alzheimer's disease treatment--synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. content.abcam.com [content.abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cell viability assays | Abcam [abcam.com]

Methodological & Application

In Vitro Evaluation of 7-Methoxytacrine: A Comprehensive Guide to Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of experimental protocols for the in vitro evaluation of 7-Methoxytacrine (7-MEOTA), a compound of interest in neurodegenerative disease and cancer research. 7-MEOTA, a derivative of tacrine, has been investigated for its role as a cholinesterase inhibitor and for its potential effects on various cellular pathways. These application notes and protocols are designed to guide researchers in conducting key in vitro assays to assess the efficacy and mechanism of action of 7-MEOTA and its analogues.

I. Cholinesterase Inhibition Assays

A primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The Ellman's method is a widely used, simple, and reliable colorimetric assay to determine the inhibitory potential of compounds against these enzymes.[1][2]

Quantitative Data: Cholinesterase Inhibition

The inhibitory activity of this compound and its derivatives is typically expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound (7-MEOTA) | human AChE (hAChE) | 1.36 - 2.5 | [1][3][4] |

| human BuChE (hBChE) | 1.03 - 17.0 | [1][3] | |

| 7-MEOTA-p-anisidine hybrid (15) | hAChE | 1.36 ± 0.4 | [1] |

| 7-MEOTA-p-anisidine hybrid (19) | hAChE | 1.35 ± 0.3 | [1] |

| 7-MEOTA-adamantylamine thiourea (14) | hAChE | 0.47 | [3] |

| hBChE | 0.11 | [3] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the modified Ellman's method.[1]

Materials:

-

Human recombinant acetylcholinesterase (hAChE) or human butyrylcholinesterase (hBChE)

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound or test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare fresh solutions of ATCI/BTCI and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the test compound solution at various concentrations.

-

10 µL of AChE or BuChE enzyme solution (1 U/mL).

-

-

Include a control well with solvent instead of the test compound.

-

-

Incubation:

-

Incubate the plate at 25°C for 10 minutes.

-

-

Color Development:

-

Add 10 µL of 10 mM DTNB to each well.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI or BTCI.

-

-

Measurement:

-

Shake the plate for 1 minute.

-

Stop the reaction by adding 20 µL of 5% SDS.

-

Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

II. Neuroprotective and Cytotoxicity Assays

Evaluating the effect of this compound on neuronal cell viability and its potential to protect against neurotoxic insults is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which is an indicator of cell viability. This assay is often employed to determine the neuroprotective effects of compounds against toxins like hydrogen peroxide (H₂O₂).[5][6][7][8][9]

Quantitative Data: Neuroprotection and Cytotoxicity

Note: The following table is a template. Researchers should populate it with their experimental data.

| Cell Line | Neurotoxic Insult | Endpoint | EC50 / IC50 (µM) |

| SH-SY5Y | H₂O₂ | Neuroprotection (EC50) | Data to be determined |

| SH-SY5Y | - | Cytotoxicity (IC50) | Data to be determined |

| Primary Neurons | - | Cytotoxicity (IC50) | Data to be determined |

Experimental Protocol: MTT Assay for Neuroprotection

This protocol describes the evaluation of the neuroprotective effect of this compound against H₂O₂-induced toxicity in SH-SY5Y human neuroblastoma cells.[5][8]

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

-

Pre-treatment:

-

Treat the cells with various concentrations of this compound for 2 hours.

-

-

Induction of Oxidative Stress:

-

Induce neurotoxicity by adding H₂O₂ to the wells at a final concentration of 300-400 µM (the optimal concentration should be determined empirically).[5][8]

-

Include control wells: untreated cells, cells treated with H₂O₂ alone, and cells treated with this compound alone.

-

Incubate the plate for 24 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the EC50 value for neuroprotection by plotting the percentage of cell viability against the logarithm of this compound concentration in the presence of H₂O₂.

-

III. Anticancer Activity Evaluation